4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclobutyl and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable diketone and a guanidine derivative.
Introduction of the cyclobutyl group: This step often involves a cycloaddition reaction or a substitution reaction using cyclobutyl halides.
Attachment of the piperidinyl group: This can be done through nucleophilic substitution reactions, where the piperidinyl group is introduced using a piperidine derivative.
Attachment of the pyridin-4-yloxy group: This step typically involves an etherification reaction using pyridin-4-ol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Cyclobutyl-6-{3-[(pyridin-3-yloxy)methyl]piperidin-1-yl}pyrimidine: Similar structure but with a different position of the pyridine ring.
4-Cyclobutyl-6-{3-[(pyridin-2-yloxy)methyl]piperidin-1-yl}pyrimidine: Another positional isomer with the pyridine ring in the 2-position.
4-Cyclobutyl-6-{3-[(quinolin-4-yloxy)methyl]piperidin-1-yl}pyrimidine: A related compound with a quinoline ring instead of pyridine.
Uniqueness
The uniqueness of 4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-cyclobutyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-4-16(5-1)18-11-19(22-14-21-18)23-10-2-3-15(12-23)13-24-17-6-8-20-9-7-17/h6-9,11,14-16H,1-5,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYOELMKALSQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCCC(C3)COC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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